molecular formula C18H16FNO2S B12869912 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole CAS No. 189500-91-2

2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole

Cat. No.: B12869912
CAS No.: 189500-91-2
M. Wt: 329.4 g/mol
InChI Key: ZPBAXSZKIYTVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrole ring substituted with fluorophenyl, methyl, and methylsulfonylphenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate α,β-unsaturated carbonyl compound with an amine under acidic or basic conditions.

    Substitution Reactions:

    Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, fluorobenzene, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrrole stands out due to its unique combination of fluorophenyl, methyl, and methylsulfonylphenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its selective COX-2 inhibition and potential antimicrobial properties make it a valuable compound for further research and development.

Properties

CAS No.

189500-91-2

Molecular Formula

C18H16FNO2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole

InChI

InChI=1S/C18H16FNO2S/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(11-9-16)23(2,21)22/h3-12H,1-2H3

InChI Key

ZPBAXSZKIYTVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.